

# A Comparative Analysis of Hsp90 Inhibitors: Ipi-493 and 17-AAG

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## Compound of Interest

Compound Name: Ipi-493

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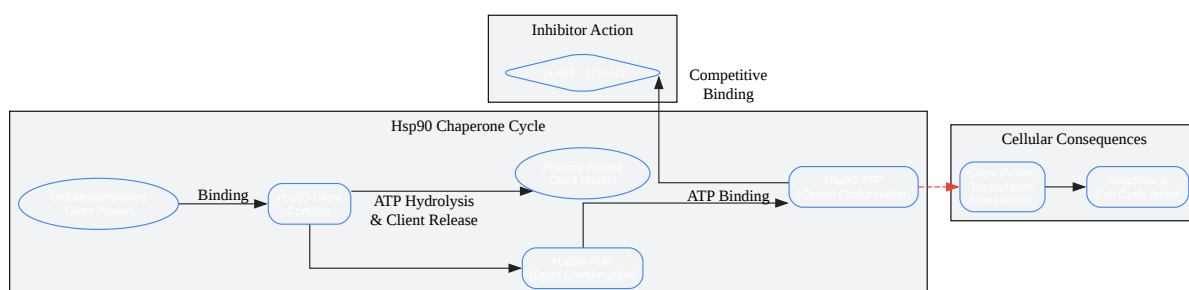
## Introduction

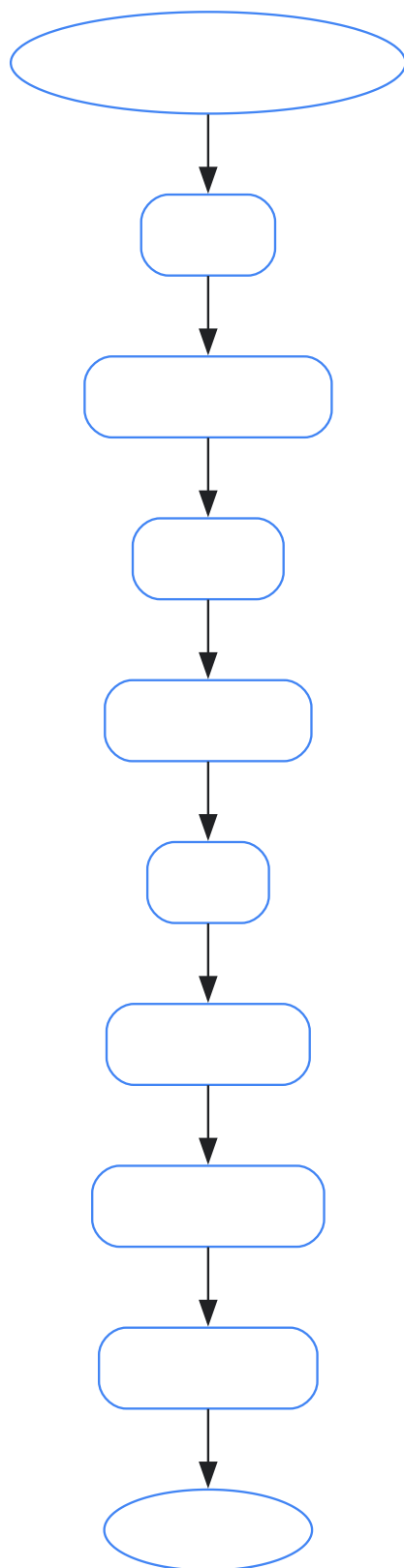
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling. This makes Hsp90 a compelling target for cancer therapy. This guide provides a detailed comparative analysis of two prominent Hsp90 inhibitors: 17-Allylamino-17-demethoxygeldanamycin (17-AAG), a first-generation ansamycin antibiotic derivative, and **Ipi-493**, a second-generation, orally bioavailable Hsp90 inhibitor.<sup>[1][2][3]</sup>

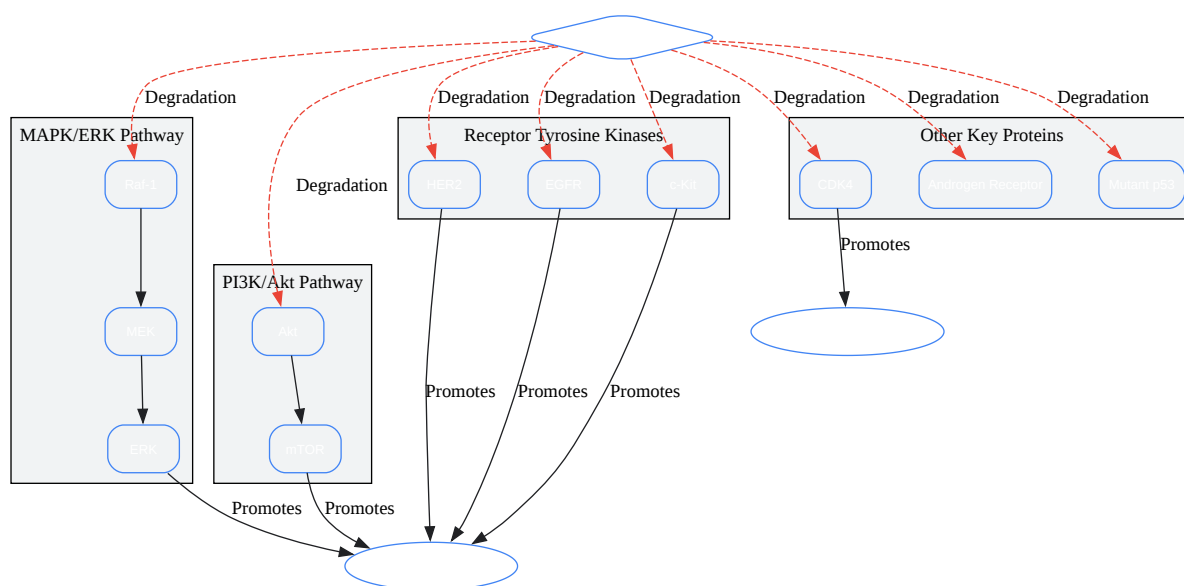
## Mechanism of Action

Both **Ipi-493** and 17-AAG are potent inhibitors of Hsp90 that function by competitively binding to the ATP/ADP-binding pocket in the N-terminal domain of the Hsp90 protein.<sup>[4][5]</sup> This binding event prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle. The inhibition of Hsp90's ATPase activity leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.<sup>[4][6]</sup> This disruption of the Hsp90 chaperone machinery ultimately results in cell cycle arrest and apoptosis in cancer cells.<sup>[7][8]</sup>

**Ipi-493** is an orally bioavailable formulation of 17-amino-17-demethoxygeldanamycin (17-AG), which is also an active metabolite of 17-AAG.<sup>[2][3]</sup> This relationship underscores their similar mechanisms of action.







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